8-Heptadecen-2-ol, 2-acetate, (2R,8Z)-
Description
8-Heptadecen-2-ol, 2-acetate, (2R,8Z)- is a mono-unsaturated fatty alcohol ester characterized by a 17-carbon chain (heptadecene) with a double bond at the 8th position in the Z (cis) configuration. The hydroxyl group at position 2 is esterified with an acetyl group, forming the acetate derivative. Its molecular formula is C₁₉H₃₄O₂, with a molecular weight of 294.48 g/mol. The stereochemistry at position 2 (2R) introduces chirality, which may influence biological activity or physicochemical properties such as solubility and melting point.
Properties
CAS No. |
1199746-71-8 |
|---|---|
Molecular Formula |
C19H36O2 |
Molecular Weight |
296.48794 |
Synonyms |
8-Heptadecen-2-ol, 2-acetate, (2R,8Z)- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Chain Length Variations
(a) 8-Heptadecenoic Acid, (8Z)-
- Molecular Formula : C₁₇H₃₂O₂ (268.43 g/mol)
- Key Features : A carboxylic acid derivative with the same 17-carbon chain and 8Z double bond.
- Comparison :
(b) 14,15-Dihydroxy-5Z,8Z,11Z-Eicosatrienoic Acid (14,15-DiHETrE)
- Molecular Formula : C₂₀H₃₂O₄ (336.47 g/mol)
- Key Features: A 20-carbon eicosanoid with three double bonds (5Z,8Z,11Z) and two hydroxyl groups.
- Comparison: Longer chain length (C20 vs. C17) and multiple double bonds enhance membrane fluidity modulation.
(c) Spiro[4.5]decane-6,10-dione Derivatives
- Example: 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione
- Key Features : Complex spirocyclic structures with aromatic and heterocyclic moieties.
- Comparison :
Stereochemical and Positional Isomers
The (2R,8Z) configuration of the target compound differentiates it from:
- (2S,8Z)-8-Heptadecen-2-ol, 2-acetate : Enantiomeric differences could affect interactions with chiral receptors or enzymes.
- 8-Heptadecen-1-ol, 1-acetate : Positional isomerism at the hydroxyl group alters steric and electronic properties.
Physicochemical Properties
| Compound | Molecular Formula | Functional Groups | Double Bond(s) | Chain Length | Melting Point (°C) |
|---|---|---|---|---|---|
| 8-Heptadecen-2-ol, 2-acetate, (2R,8Z)- | C₁₉H₃₄O₂ | Ester, alcohol | 8Z | C17 | Not reported |
| 8-Heptadecenoic acid, (8Z)- | C₁₇H₃₂O₂ | Carboxylic acid | 8Z | C17 | ~25–30 (estimated) |
| 14,15-DiHETrE | C₂₀H₃₂O₄ | Dihydroxy, triene | 5Z,8Z,11Z | C20 | -20 to -10 (lipid) |
Analytical Characterization Techniques
- Infrared Spectroscopy (IR) : Used to identify ester carbonyl (~1740 cm⁻¹) and hydroxyl (if present) stretches .
- NMR Spectroscopy: Critical for confirming double bond geometry (8Z) and stereochemistry (2R) via coupling constants and NOE effects .
- Chromatography: HPLC or GC-MS methods, as described for eicosanoids in , could separate positional isomers .
Preparation Methods
Fatty Acid-Derived Pathways
Oleic acid undergoes enzymatic β-oxidation to produce intermediates with shortened chains, which are subsequently functionalized at the 2nd position. For example, β-oxidation of oleyl-CoA yields a 10-carbon intermediate, which is decarboxylated and reduced to form a methyl ketone. Subsequent acetylation introduces the 2-acetoxy group, while Wittig olefination establishes the Z-configured double bond.
Chiral Pool Utilization
Chiral epoxides, such as (R)-propylene oxide, are critical for introducing the 2R configuration. These epoxides undergo nucleophilic ring-opening with organometallic reagents to generate secondary alcohols with high enantiomeric excess (ee). For instance, reaction of (R)-propylene oxide with heptadecylmagnesium bromide in tetrahydrofuran (THF) produces (2R)-heptadecen-2-ol, which is subsequently acetylated.
Stepwise Synthesis and Reaction Optimization
Grignard Reagent-Mediated Chain Elongation
A widely adopted method involves the use of Grignard reagents to extend carbon chains while preserving stereochemistry:
Procedure :
-
Aldehyde Preparation : 6-Bromohexanoic acid is converted to 6-hexenal via oxidation with pyridinium chlorochromate (PCC).
-
Grignard Addition : The aldehyde reacts with undecylmagnesium bromide (C₁₁H₂₃MgBr) in dry ether to form a secondary alcohol.
-
Acetylation : The alcohol is treated with acetic anhydride in the presence of pyridine to yield the acetate ester.
Key Data :
| Step | Reagent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Aldehyde oxidation | PCC | 25 | 85 |
| Grignard addition | C₁₁H₂₃MgBr | 0→25 | 78 |
| Acetylation | Ac₂O, pyridine | 25 | 92 |
This method achieves an overall yield of 62% but requires rigorous exclusion of moisture to prevent Grignard reagent decomposition.
Epoxide Ring-Opening Strategy
Epoxides serve as versatile intermediates for introducing chirality:
Procedure :
-
Epoxide Synthesis : (8Z)-8-Heptadecen-2-ol is treated with m-chloroperbenzoic acid (mCPBA) to form the corresponding epoxide.
-
Kinetic Resolution : Jacobsen’s cobalt catalyst selectively hydrolyzes the undesired enantiomer, leaving the (2R,8Z)-epoxide intact.
-
Acetylation : The resolved epoxide is opened with acetic acid in the presence of boron trifluoride (BF₃) to yield the target compound.
Optimization Notes :
-
Catalyst Loading : 5 mol% Jacobsen’s catalyst achieves 99% ee.
-
Reaction Time : 24 hours at 25°C ensures complete hydrolysis of the S-enantiomer.
Stereochemical Control and Enantiomeric Enrichment
Enzymatic Resolution with Lipase
The lipase from Candida antarctica selectively hydrolyzes the S-acetate enantiomer, enriching the R-configuration:
Procedure :
-
Racemic Substrate : Racemic 8-heptadecen-2-ol is acetylated to form the racemic acetate.
-
Enzymatic Hydrolysis : Lipase (10 mg/mL) in phosphate buffer (pH 7.0) hydrolyzes the S-enantiomer at 37°C for 48 hours.
-
Separation : The unreacted R-acetate is isolated via silica gel chromatography (hexane:ethyl acetate = 9:1).
Performance Metrics :
Chiral Chromatography
Preparative chiral HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column resolves enantiomers using hexane:isopropanol (95:5) as the mobile phase. Retention times:
Acetylation Methods and Catalyst Screening
Conventional Acetylation
Conditions :
Microwave-Assisted Acetylation
Conditions :
-
Power : 300 W
-
Time : 10 minutes
-
Yield : 94%
-
Advantage : Reduces side reactions compared to thermal methods.
Purification and Characterization
Column Chromatography
Silica gel (230–400 mesh) with hexane:ethyl acetate (95:5) eluent removes non-polar impurities. The target compound elutes at Rf = 0.45.
Spectroscopic Characterization
-
¹H NMR (CDCl₃, 400 MHz): δ 5.35 (m, 2H, CH₂CH=CH), 4.85 (quintet, J = 6.4 Hz, 1H, CH-OAc), 2.05 (s, 3H, OAc), 1.28 (br s, 24H, CH₂).
Scalability and Industrial Considerations
Batch vs. Continuous Flow
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 8-Heptadecen-2-ol, 2-acetate, (2R,8Z)-, and how can stereochemical purity be ensured?
- Methodological Answer : The compound can be synthesized via esterification of (2R,8Z)-8-heptadecen-2-ol with acetic anhydride under catalytic acidic or basic conditions. To ensure stereochemical integrity, chiral chromatography (e.g., HPLC with a chiral stationary phase) or nuclear Overhauser effect (NOE) NMR experiments should be employed to confirm the (2R,8Z) configuration. Intermediate purification steps, such as recrystallization or flash chromatography, are critical to minimize racemization .
Q. How can researchers validate the structural identity of 8-Heptadecen-2-ol, 2-acetate using spectroscopic methods?
- Methodological Answer : Combine mass spectrometry (MS) for molecular weight confirmation (e.g., ESI-MS or GC-MS) with and NMR to assign the acetate group (δ ~2.0 ppm for the acetyl methyl, δ ~170 ppm for the carbonyl carbon) and the (8Z) double bond (via coupling constants in NMR). Infrared (IR) spectroscopy can confirm ester C=O stretching (~1740 cm) .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves and safety goggles. Work in a fume hood to avoid inhalation of vapors. Store the compound in a cool, dry environment away from oxidizing agents. Refer to GHS hazard codes (e.g., H315, H319 for skin/eye irritation) and emergency protocols outlined in safety data sheets for spill management .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of 8-Heptadecen-2-ol, 2-acetate, and what are the limitations of such models?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) or QSAR models can predict interactions with biological targets (e.g., enzymes or receptors). However, discrepancies between computational predictions and experimental results may arise due to solvent effects, conformational dynamics, or unaccounted stereoelectronic factors. For example, a study on similar biotherapeutic designs showed non-linear correlations between sequence potential and catalytic efficiency, highlighting the need for iterative experimental validation .
Q. What experimental strategies resolve contradictions between predicted and observed stability of derivatives under varying pH/temperature conditions?
- Methodological Answer : Perform accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring of degradation products. Use Arrhenius kinetics to extrapolate shelf-life. If computational models (e.g., DFT-based stability predictions) conflict with empirical data, revise force-field parameters or include explicit solvent models to better simulate real-world conditions .
Q. How can structure-activity relationships (SARs) be systematically mapped for this compound in antioxidant assays?
- Methodological Answer : Compare EC values in assays like DPPH radical scavenging and GSH-Px activity. For example, a study on trilobatin 2-acetate demonstrated that acetylated derivatives exhibit reduced antioxidant potency compared to parent compounds, suggesting steric hindrance or electron-withdrawing effects from the acetate group. Use dose-response curves and molecular dynamics simulations to correlate substituent effects with activity .
Q. What advanced techniques optimize enantioselective synthesis for scaling to multi-gram quantities?
- Methodological Answer : Employ asymmetric catalysis (e.g., chiral Lewis acids) or enzymatic esterification (e.g., lipases from Candida antarctica) to enhance enantiomeric excess (ee). Monitor reaction progress via chiral GC or circular dichroism (CD). For scale-up, optimize solvent systems (e.g., switch from THF to ethyl acetate for easier recovery) and catalyst recycling protocols .
Data Interpretation and Experimental Design
Q. How should researchers address batch-to-batch variability in catalytic efficiency during synthetic workflows?
- Methodological Answer : Implement statistical design of experiments (DoE) to identify critical process parameters (e.g., temperature, catalyst loading). Use Pareto analysis to prioritize factors affecting yield or purity. For example, a study on deimmunized biotherapeutics found that mutational load (e.g., 8Z vs. 8T variants) non-linearly impacted catalytic proficiency, necessitating iterative optimization .
Q. What analytical workflows validate the absence of isomeric impurities in final products?
- Methodological Answer : Combine reverse-phase HPLC with a C18 column and chiral detectors (e.g., polarimetric or CD detectors). For trace isomers, use tandem MS (MS/MS) with collision-induced dissociation (CID) to distinguish isobaric species. Cross-validate with - COSY and NOESY NMR for spatial confirmation of double bond geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
